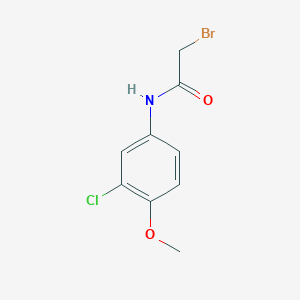

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

描述

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, molecular interactions, and pharmacological effects based on diverse scientific literature.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of N-(3-chloro-4-methoxyphenyl)acetamide. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including:

- U-87 (human glioblastoma)

- MDA-MB-231 (triple-negative breast cancer)

In vitro assays indicated that these compounds could inhibit cell viability effectively, with IC50 values demonstrating their potency compared to standard chemotherapeutic agents. Notably, modifications in the chemical structure, such as the presence of methoxy groups, have been linked to enhanced activity against cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Carbonic Anhydrase Isoforms : Some studies suggest that similar compounds inhibit specific carbonic anhydrase (CA) isoforms, which are implicated in tumor progression and metastasis. The inhibition of CA IX has been particularly noted in hypoxic tumor environments, enhancing the efficacy of these compounds .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often evaluated using flow cytometry and caspase activity assays.

Antioxidant Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property, with results indicating that certain derivatives possess antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Case Studies

Several case studies have been published regarding the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A study involving a series of modified acetamides found that those with methoxy substitutions exhibited superior cytotoxicity against U-87 cells compared to controls .

- Mechanistic Insights : Research investigating the interaction between these compounds and CA IX revealed that structural modifications could significantly enhance inhibitory potency, suggesting avenues for further drug development .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of the acetamide precursor under controlled conditions. Key steps include:

- Reagent Selection : Use of brominating agents (e.g., or ) in anhydrous solvents like dichloromethane or THF .

- Condition Optimization : Temperature (0–25°C), solvent polarity, and reaction time (monitored via TLC or HPLC) to minimize side products .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolation .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methoxy and chloro groups) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in orthorhombic space groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula () .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : DFT or molecular docking predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets (e.g., enzymes) .

- Reaction Path Analysis : Transition-state modeling identifies feasible synthetic routes for derivatives (e.g., substituting bromine with amino groups) .

- Data-Driven Optimization : Machine learning integrates experimental and computational data to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Profiling : IC/EC determination across multiple cell lines (e.g., MTT assays) to distinguish selective toxicity .

- Mechanistic Studies : ROS generation assays or flow cytometry to differentiate apoptosis (cancer cells) vs. membrane disruption (microbes) .

- Meta-Analysis : Cross-referencing structural analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify substituent-specific trends .

Q. How can structural modifications enhance solubility or bioavailability for pharmacological applications?

- Methodological Answer :

- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve water solubility .

- Co-Crystallization : Use of co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

- Lipophilicity Tuning : Replace methoxy with polar groups (e.g., hydroxyl) while retaining halogen bonding for target engagement .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Cluster Analysis : Group derivatives by similarity in functional groups (e.g., triazoles, oxadiazoles) to identify activity clusters .

- Validation : Leave-one-out cross-validation to assess predictive power of SAR models .

Q. How do reaction intermediates impact scalability in multi-step syntheses?

- Methodological Answer :

- In-situ Monitoring : ReactIR or inline NMR tracks intermediates (e.g., acetamide enolates) to optimize quenching and workup .

- Green Chemistry Metrics : Atom economy and E-factor calculations to minimize waste in bromination steps .

属性

IUPAC Name |

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(4-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVALCZCFIHHDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。